Borane, bromodihexyl-

Description

BenchChem offers high-quality Borane, bromodihexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Borane, bromodihexyl- including the price, delivery time, and more detailed information at info@benchchem.com.

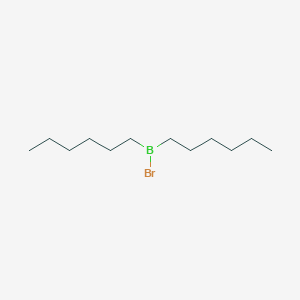

Structure

2D Structure

Properties

CAS No. |

57476-26-3 |

|---|---|

Molecular Formula |

C12H26BBr |

Molecular Weight |

261.05 g/mol |

IUPAC Name |

bromo(dihexyl)borane |

InChI |

InChI=1S/C12H26BBr/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h3-12H2,1-2H3 |

InChI Key |

NHRXQFLUVBZVCM-UHFFFAOYSA-N |

Canonical SMILES |

B(CCCCCC)(CCCCCC)Br |

Origin of Product |

United States |

Fundamental Aspects of Organoborane Chemistry

Evolution of Boron Chemistry in Synthetic Organic Transformations

The journey of boron chemistry began over a century ago, but its role in organic synthesis expanded dramatically in the 20th century. organic-chemistry.orgnist.gov The pioneering work on the synthesis and handling of pyrophoric and volatile boranes by Alfred Stock, who developed the glass vacuum line, was a critical early step. cornell.edu A major breakthrough came with the exploration of diborane (B8814927) and its derivatives, which laid the groundwork for a host of powerful synthetic reagents. cornell.edu

The development of hydroboration by Herbert C. Brown, a reaction involving the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, revolutionized organic synthesis. organic-chemistry.orgsci-hub.se This work, which allows for the creation of organoboranes that can be subsequently transformed into a variety of functional groups like alcohols and halides, earned Brown the Nobel Prize in Chemistry in 1979. organic-chemistry.orgimist.ma Subsequently, the development of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling which utilizes organoboron compounds, further solidified the indispensable role of this class of compounds, leading to a Nobel Prize in 2010. nist.gov These landmark discoveries established organoboranes as pivotal tools for constructing complex organic molecules. nist.gov

Classification and Structural Principles of Organoboranes

Organoborane compounds are characterized by the presence of at least one boron-carbon (B-C) bond. thieme-connect.de The B-C bond has low polarity, with the carbon atom being the more nucleophilic partner due to the lower electronegativity of boron (2.04) compared to carbon (2.55). imist.ma A defining feature of many organoboranes, including bromodihexylborane, is the electron-deficient nature of the trivalent boron atom, which possesses an unoccupied p-orbital and only six valence electrons. imist.manih.gov This makes them potent Lewis acids, readily reacting with electron-donating species (Lewis bases). mdpi.com

Organoboranes can be classified in several ways:

By Substitution: Based on the number of organic groups attached to the boron atom, they are classified as monoalkyl-, dialkyl-, or trialkylboranes. cornell.edu Bromodihexylborane, having two hexyl groups and one bromine atom attached to boron, is a dialkylhaloborane. Further classifications include boronic acids [R-B(OH)₂] and their corresponding esters [R-B(OR)₂], as well as borinic acids [R₂B(OH)] and their esters [R₂B(OR)]. nist.govimist.ma

By Structure: Boranes, the hydrides of boron, form complex polyhedral cluster structures. cornell.edu These are categorized as closo-, nido-, and arachno- structures based on their geometry, which is rationalized by Wade's rules predicting the shape based on the number of skeletal electron pairs. vdoc.pub Closo-boranes have closed, polyhedral structures, while nido- and arachno-boranes are derived from these by removing one or two vertices, respectively. vdoc.pub Bromodihexylborane, as a simple substituted borane (B79455), does not fall into this cluster classification but exists as a trigonal planar molecule around the central boron atom. mdpi.com

| Class | General Formula | Example | Key Feature |

|---|---|---|---|

| Trialkylborane | R₃B | Triethylborane | Three organic groups attached to boron. |

| Dialkylhaloborane | R₂BX | Bromodihexylborane | Two organic groups and one halogen on boron. |

| Boronic Acid | RB(OH)₂ | Phenylboronic acid | One organic group and two hydroxyl groups. |

| Boronic Ester | RB(OR)₂ | Pinacol boronic ester | One organic group and two alkoxy groups. |

Research Significance of Substituted Boranes in Contemporary Chemistry

Substituted boranes, particularly haloboranes like bromodihexylborane, are of significant research interest primarily as reactive intermediates in organic synthesis. The presence of a halogen atom on the boron center makes it highly susceptible to nucleophilic substitution, allowing the halogen to be easily replaced. This reactivity enables the facile conversion of haloboranes into other classes of organoboron compounds or their direct use in forming new carbon-carbon and carbon-heteroatom bonds.

Modern research continues to uncover new applications for organoboranes. organic-chemistry.org Highly Lewis acidic boranes are explored in metal-free catalysis, including for challenging bond activations. nih.gov The development of "frustrated Lewis pairs" (FLPs), where a bulky Lewis acid (a borane) and a Lewis base cannot form a classical adduct, has led to novel methods for activating small molecules like H₂. organic-chemistry.org Furthermore, the unique electronic structure of organoboranes is harnessed in the design of advanced materials with specific optoelectronic properties. nih.gov While a simple dialkylhaloborane, bromodihexylborane represents a fundamental building block whose reactivity is integral to the principles that underpin these advanced applications.

A key research finding in the context of this specific compound is its efficient synthesis. Bromodihexylborane can be prepared in a 95% yield via the reaction of triethylsilane with two equivalents of hex-1-ene in the presence of a bromine source. The product mixture was characterized by NMR spectroscopy to contain less than 2% of the byproduct, dibromo(hexyl)borane. Such high-yielding synthetic routes are crucial for making these valuable chemical intermediates readily accessible for further investigation and application.

As a class, haloboranes are generally reactive towards water and require handling under anhydrous conditions to prevent hydrolysis. Similarly, the boron-alkyl bonds can be sensitive to oxidation.

Mechanistic Investigations of Bromodihexylborane Analogue Reactivity

Elucidation of Boron-Mediated Reaction Pathways

The reactivity of boranes is fundamentally governed by the electron-deficient nature of the boron center. This intrinsic electrophilicity drives their participation in a variety of reaction pathways, including the activation of strong chemical bonds and radical processes.

Examination of σ-Bond Activation Mechanisms

Sigma (σ)-bond activation by main-group compounds is a pivotal area of chemical research, traditionally dominated by transition metals. For boranes, this reactivity pattern is often associated with Frustrated Lewis Pair (FLP) chemistry, where the activation of σ-bonds like H-H is well-documented.

Study of Hydrogen Atom Transfer (HAT) Processes

Hydrogen Atom Transfer (HAT) is a fundamental radical process involving the concerted movement of a proton and an electron. scripps.edu In the context of borane (B79455) chemistry, HAT is not a primary reactivity pathway for simple dialkylboranes themselves but is relevant to reactions involving borane radical species or when boranes are used to mediate radical reactions.

The key determinant for a HAT reaction is the bond dissociation energy (BDE) of the bonds being broken and formed. mdpi.com For a borane analogue to act as a HAT reagent, the B-H bond must be homolytically cleaved. This is generally unfavorable for standard dialkylboranes. However, borane-centered radicals can participate in HAT. More commonly, boranes influence HAT processes indirectly. For example, in polarity reversal catalysis, a borane can act as a Lewis acid to modify the electronic properties of a substrate or a radical, thereby facilitating a previously disfavored HAT step. scripps.edu While specific studies on bromodihexylborane in HAT processes are scarce, the general principles suggest its role would likely be as a Lewis acidic mediator rather than a direct hydrogen atom donor.

Role of Lewis Acidity in Borane Reaction Mechanisms

The Lewis acidity of the boron center is arguably the most critical factor dictating the reactivity of bromodihexylborane and its analogues. The presence of two alkyl groups and a bromine atom modulates this acidity, influencing its interactions with other molecules.

Acid-Base Interactions and Adduct Formation

As electron-deficient species, boranes are classic Lewis acids, readily reacting with Lewis bases (electron-pair donors) to form stable Lewis acid-base adducts. The strength of this interaction is a measure of the borane's Lewis acidity. For dialkylhaloboranes, the Lewis acidity is influenced by both the inductive effect of the alkyl groups and the halogen, as well as potential π-donation from the halogen's lone pairs to the empty p-orbital of the boron.

The formation of an adduct, such as between a dialkylbromoborane and a base like pyridine (B92270) or tetrahydrofuran (B95107) (THF), involves the donation of the base's lone pair into the boron's vacant p-orbital. This changes the geometry at the boron center from trigonal planar to tetrahedral. The stability of these adducts is crucial in many reactions, as the free, tricoordinate borane is often the reactive species. umich.edu Therefore, a dynamic equilibrium between the adduct and the free borane can control reaction rates.

Frustrated Lewis Pair (FLP) Reaction Mechanisms

When a sterically bulky Lewis acidic borane and a bulky Lewis base are combined, they may be prevented from forming a classical adduct due to steric hindrance. This combination creates a "Frustrated Lewis Pair" (FLP), which possesses unquenched acidic and basic sites capable of activating small molecules. bohrium.com

The reactivity of an FLP is highly dependent on the Lewis acidity of the borane component. While highly electrophilic boranes like tris(pentafluorophenyl)borane (B72294) [B(C6F5)3] are common in FLP chemistry, dialkylhaloborane analogues can also participate. The mechanism of small molecule activation, such as H₂, involves the heterolytic cleavage of the bond across the acidic boron and basic centers. For example, the H-H bond is split into a proton, which binds to the Lewis base, and a hydride, which binds to the boron center, forming a borohydride (B1222165) species. bohrium.com This reactivity has been harnessed for metal-free hydrogenations and other catalytic transformations. The steric profile of the dihexyl groups and the electronic influence of the bromine atom in bromodihexylborane would be critical in determining its potential for FLP formation and subsequent reactivity.

Mechanistic Studies of Hydroboration Reactions with Dialkylhaloboranes

Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon multiple bond, is a cornerstone reaction of organoborane chemistry. The use of dialkylboranes and their halo-derivatives offers advantages in terms of selectivity.

The mechanism of hydroboration is a concerted, four-centered process involving a single transition state. wikipedia.org The reaction proceeds with syn-stereospecificity, meaning the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com The regioselectivity is dictated by both steric and electronic factors, leading to what is formally an anti-Markovnikov product upon subsequent oxidation. wikipedia.orgorganic-chemistry.org The boron atom, being the more electropositive end of the B-H bond, adds to the less sterically hindered carbon atom of the alkene. umich.edu

For dialkylboranes like 9-BBN, which exist as dimers, the reaction mechanism can be complex. Kinetic studies have shown that for highly reactive alkenes, the rate-determining step is the dissociation of the dimer into the reactive monomeric borane. For less reactive alkenes, the reaction of the monomer with the alkene becomes the rate-limiting step. umich.edu The presence of a bromine atom in a dialkylhaloborane would increase the Lewis acidity of the boron center, potentially influencing the rate of reaction with the alkene.

| Alkene | Borane Reagent | Major Product (after oxidation) | Regioselectivity (% Boron at C1) |

| 1-Hexene | BH₃·THF | 1-Hexanol | 94% |

| 1-Hexene | Dicyclohexylborane | 1-Hexanol | 99% |

| 1-Hexene | 9-BBN | 1-Hexanol | >99% |

| Styrene | BH₃·THF | 2-Phenylethanol | 80% |

| Styrene | 9-BBN | 2-Phenylethanol | 98% |

This table presents representative data for well-studied borane analogues to illustrate the effect of steric bulk on regioselectivity in hydroboration. wikipedia.orgorganic-chemistry.org

Regioselectivity and Stereoselectivity in Hydroboration

Bromodihexylborane itself, lacking a boron-hydride bond, does not directly participate in hydroboration. However, the reactivity of its direct hydroborating analogue, dihexylborane ((C₆H₁₃)₂BH), provides critical insight into the selectivity imparted by the dihexyl moiety.

The hydroboration of alkenes is a cornerstone of organic synthesis, proceeding through a concerted, four-membered transition state. This mechanism inherently dictates that the addition of the hydrogen and boron atoms across the double bond occurs on the same face, a process known as syn-addition. wikipedia.orgmasterorganicchemistry.com This stereospecificity is a general feature of all hydroboration reactions and would be fully expected for a dihexylborane reagent. periodicchemistry.comchemistrysteps.com

The regioselectivity of the addition—whether the boron atom adds to the more or less substituted carbon of the double bond—is governed by a combination of steric and electronic factors. chemistrysteps.com The boron atom preferentially adds to the less sterically hindered carbon atom, leading to what is termed anti-Markovnikov regioselectivity. wikipedia.orglibretexts.org This effect is significantly amplified by the presence of bulky substituents on the borane. While simple borane (BH₃) provides good regioselectivity with terminal alkenes, sterically demanding dialkylboranes like 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane (B86530) offer exceptionally high levels of control. periodicchemistry.comredalyc.orgorganic-chemistry.org The two hexyl groups of a dihexylborane analogue would provide substantial steric bulk, ensuring a very high preference for boron addition to the terminal carbon of a non-symmetric alkene. Haloboranes, such as chloroborane-dimethyl sulfide, have also been shown to increase regioselectivity compared to borane itself. redalyc.org

| Borane Reagent | Alkene Substrate | % Boron Addition at Less Substituted Carbon (Anti-Markovnikov) |

|---|---|---|

| Borane (BH₃) | 1-Hexene | 94% |

| Disiamylborane | 1-Hexene | 99% |

| 9-BBN | 1-Hexene | >99% |

| Dihexylborane (inferred) | 1-Hexene | >99% (expected) |

Catalytic Cycle Analysis in Borane-Catalyzed Hydroborations

While not a direct hydroborating agent, the strong Lewis acidity of bromodihexylborane suggests a potential role as a catalyst in hydroboration reactions that utilize a separate hydride source, such as pinacolborane (HBpin) or catecholborane (HBcat). The catalytic cycle would be analogous to those proposed for other potent boron-based Lewis acids, like tris(pentafluorophenyl)borane (B(C₆F₅)₃). rsc.orgmdpi.com

A plausible catalytic cycle can be proposed:

Activation of the Hydride Source: The Lewis acidic bromodihexylborane would coordinate to the hydroborating agent (e.g., HBpin). This interaction would polarize the B-H bond of the hydride source, making the hydride more hydridic and activating it for transfer.

Hydride Transfer/Alkene Coordination: The activated borane-hydride complex interacts with the alkene. In a concerted step, the hydride is delivered to one carbon of the double bond while the other carbon coordinates to the boron atom, forming a new alkylborane intermediate and regenerating a species capable of continuing the cycle.

Product Formation and Catalyst Regeneration: The resulting alkylboronate ester is released, and the bromodihexylborane is regenerated, allowing it to enter a new catalytic cycle. An alternative pathway might involve a transmetalation-like step where the alkyl group is exchanged, releasing the product and freeing the catalyst.

This type of catalysis provides a metal-free alternative to transition-metal-catalyzed hydroborations and often displays complementary selectivity. rsc.org

Reaction Mechanisms of Borane-Mediated Functional Group Interconversions

Reductive Pathways for Carbonyl and Imine Functionalities

Bromodihexylborane can function as a powerful Lewis acid catalyst to promote the reduction of carbonyls (aldehydes, ketones) and imines by an external hydride source, such as a hydrosilane. rsc.orgresearchgate.net The mechanism does not involve direct hydride transfer from the borane itself. Instead, it relies on the activation of the substrate.

Mechanism of Carbonyl/Imine Activation:

Lewis Acid-Base Adduct Formation: The lone pair of electrons on the oxygen of a carbonyl group or the nitrogen of an imine coordinates to the electron-deficient boron center of bromodihexylborane. This forms a Lewis acid-base adduct. nih.govlibretexts.org

Electrophilic Activation: This coordination withdraws electron density from the carbonyl or imine group, significantly increasing the electrophilicity of the carbon atom. libretexts.orgmasterorganicchemistry.com For a carbonyl, this can be represented by an increased contribution from the resonance structure with a positive charge on the carbon and a negative charge on the oxygen-boron complex.

Nucleophilic Attack by Hydride: A hydride donor (e.g., from a hydrosilane activated by another borane molecule or present in the system) then attacks the highly electrophilic carbon. nih.govacs.org

Hydrolysis/Workup: The resulting boryl-alkoxide or boryl-amide intermediate is then hydrolyzed during aqueous workup to yield the final alcohol or amine product, regenerating a boron-containing species.

This catalytic activation is a common strategy in modern organic synthesis, enabling reductions under mild conditions. researchgate.netacs.org The steric bulk of the hexyl groups on the boron catalyst could also influence the stereochemical outcome of the reduction of chiral or prochiral substrates.

Mechanisms of C-H Activation and Functionalization

The direct functionalization of typically unreactive C-H bonds is a significant goal in synthetic chemistry. While transition metals, particularly iridium and rhodium, are the most common catalysts for C-H borylation, some metal-free borane systems have been developed. rsc.orgnih.govnih.gov

The involvement of a simple haloborane like bromodihexylborane in C-H activation is less common and would likely be restricted to specific substrates. A potential mechanism involves the borane acting as a strong Lewis acid to facilitate C-H cleavage in one of two ways:

Electrophilic Aromatic Substitution: In electron-rich aromatic systems, the highly Lewis acidic boron center could, in principle, act as the electrophile in a reaction akin to Friedel-Crafts alkylation. This would involve the formation of a sigma complex, followed by deprotonation to yield an arylborane. This pathway is generally less efficient than transition-metal-catalyzed routes.

Directed C-H Borylation: For specific substrates, a functional group can direct the borylation to a particular C-H bond. rsc.org For instance, reports have shown that BBr₃ can mediate the ortho-selective C-H borylation of substrates containing a directing group. The mechanism involves initial coordination of the directing group to the boron center, which then positions the boron atom in proximity to the target C-H bond, facilitating the borylation step.

It is important to note that these metal-free C-H activation pathways are highly substrate-dependent and mechanistically distinct from the oxidative addition/reductive elimination cycles seen with transition metal catalysts. nih.gov

Insights into Intermolecular and Intramolecular Boron-Halogen Interactions

The presence of both a Lewis acidic boron center and a halogen atom with lone pairs allows for a range of non-covalent interactions that can influence the structure, stability, and reactivity of bromodihexylborane.

Intermolecular Interactions:

Lewis Acid-Base Dimerization: The most straightforward intermolecular interaction would involve the electron-deficient boron atom of one molecule acting as a Lewis acid, and a lone pair on the bromine atom of a second molecule acting as a Lewis base. This could lead to the formation of dimers or oligomers in solution or the solid state, a common feature for many organoboranes.

Halogen Bonding: A more nuanced interaction is the halogen bond. In this arrangement, the bromine atom acts as a halogen bond donor. acs.org Anisotropic electron distribution around the bromine atom creates a region of positive electrostatic potential (a σ-hole) along the axis of the C-Br bond, which can interact favorably with a nucleophilic region (a Lewis base) on another molecule. acs.org In the context of a reaction, the bromine on bromodihexylborane could form a halogen bond with a solvent molecule or a basic site on a substrate.

Intramolecular Interactions:

Intramolecular boron-halogen interactions are less likely in a simple bromodihexylborane molecule due to the conformational flexibility of the hexyl chains. However, in more rigid structures or in analogues where the alkyl chain contains a Lewis basic site (e.g., an ether or amine), an intramolecular dative bond could form between that site and the boron center. Similarly, an intramolecular hydrogen bond to the electron-rich belt of the bromine atom could pre-organize the molecule and enhance its Lewis acidity, a strategy that has been explored in catalyst design. nih.govrsc.org

These non-covalent forces are critical in understanding the behavior of the compound in the condensed phase and its role in complex reaction mechanisms.

| Interaction Type | Interacting Centers | Description | Potential Consequence |

|---|---|---|---|

| Lewis Acid-Base Adduct | B (Acceptor) --- Br (Donor) | Intermolecular interaction forming a dative bond between molecules. | Dimerization, reduced Lewis acidity of the bulk material. |

| Halogen Bond | Br (σ-hole) --- Lewis Base | Intermolecular electrostatic interaction between the positive cap on Br and a lone pair or π-system. | Substrate pre-organization, solvent effects. |

| Intramolecular Coordination | B (Acceptor) --- Internal Lewis Base | Formation of a cyclic structure through a dative bond within the same molecule (in functionalized analogues). | Altered reactivity and conformation. |

Theoretical and Computational Investigations of Dialkylhaloborane Systems

Electronic Structure and Bonding Analysis in Bromodihexylborane

The electronic nature of bromodihexylborane is dominated by the trivalent boron atom, which possesses a vacant p-orbital. This feature makes it a potent Lewis acid and dictates the geometry and character of its bonds. Computational chemistry provides powerful tools to analyze these characteristics in detail.

Multicenter Bonding Theories Applied to Borane (B79455) Systems

While simple dialkylhaloboranes like bromodihexylborane are primarily described by conventional two-center, two-electron (2c-2e) covalent bonds, the broader context of borane chemistry is rooted in the concept of multicenter bonding. britannica.comfiveable.me This theory is essential for explaining the structures of boron hydrides, such as diborane (B8814927) (B₂H₆), which feature three-center, two-electron (3c-2e) bonds to overcome electron deficiency. acs.orgyoutube.com

In these systems, a pair of electrons is shared among three or more atomic centers, leading to stable molecular arrangements that cannot be depicted by simple Lewis structures. fiveable.meusu.edu This concept of electron deficiency is fundamental to all boranes. In bromodihexylborane, while direct multicenter bonds are not present within the molecule itself, the underlying electron-deficient nature of the boron atom governs its reactivity, particularly its ability to form adducts and participate in reactions where transition states may exhibit multicenter character. fiveable.me The vacant p-orbital on the boron atom in bromodihexylborane makes it a strong electron acceptor, a property directly related to the principles of multicenter bonding seen in more complex boranes. acs.org

Analysis of Boron-Halogen and Boron-Alkyl Bond Character

Computational methods are instrumental in characterizing the nature of the chemical bonds within bromodihexylborane. The key connections of interest are the boron-bromine (B-Br) and the boron-hexyl (B-C) bonds.

The boron-bromine bond is a polar covalent bond. The electronegativity difference between boron (2.04) and bromine (2.96) leads to a significant polarization of the electron density towards the bromine atom. Theoretical analyses, such as Natural Bond Orbital (NBO) analysis, can quantify this polarization and the degree of ionic versus covalent character. Furthermore, the lone pairs on the bromine atom can participate in π-backbonding by donating electron density to the vacant p-orbital of the boron atom. This interaction imparts partial double-bond character to the B-Br bond, leading to a shorter and stronger bond than would be expected for a pure single bond. acs.org

The boron-alkyl (B-C) bonds are less polar than the B-Br bond due to the smaller electronegativity difference between boron (2.04) and carbon (2.55). acs.org These are primarily single covalent bonds. Computational optimizations of molecular geometry provide precise predictions of bond lengths and angles, which are critical parameters for understanding the molecule's steric profile and reactivity.

Below is a table of typical bond parameters for a generic dialkylbromoborane, calculated using Density Functional Theory (DFT), which serves as a reasonable approximation for bromodihexylborane.

| Bond | Calculated Bond Length (Å) | Bond Character | Notes |

|---|---|---|---|

| B-Br | ~1.90 - 2.05 | Polar Covalent (with partial π-character) | Shorter than a pure single bond due to backbonding. |

| B-C (hexyl) | ~1.56 - 1.60 | Covalent | Typical length for a boron-carbon single bond. nih.gov |

| C-C (hexyl) | ~1.53 - 1.54 | Covalent | Standard sp³-sp³ carbon-carbon bond length. |

| C-H (hexyl) | ~1.09 - 1.10 | Covalent | Standard carbon-hydrogen bond length. |

Computational Modeling of Borane Reactivity and Selectivity

Computational modeling is a cornerstone for predicting and understanding the chemical behavior of boranes. By simulating reaction pathways, chemists can gain insights into reaction mechanisms, predict product distributions, and design more efficient synthetic routes.

Density Functional Theory (DFT) Applications for Transition State Characterization

Density Functional Theory (DFT) is a widely used computational method for studying the reactivity of molecules like bromodihexylborane. nih.govnih.gov A key application of DFT is the location and characterization of transition states (TS), which are the highest energy points along a reaction coordinate.

The process involves:

Geometry Optimization: The structures of the reactants, products, and a guessed transition state are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the exact saddle point on the potential energy surface that corresponds to the transition state.

Frequency Calculation: A vibrational frequency analysis is performed. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the making and breaking of bonds). researchgate.netmdpi.com

For a reaction involving bromodihexylborane, such as its role as a Lewis acid catalyst in a Diels-Alder reaction, DFT can be used to model the transition state where the borane is coordinated to a reactant. rsc.org The calculated structure of the transition state reveals crucial details about bond formation and cleavage, steric interactions, and the electronic factors that control the reaction's outcome. researchgate.net

Prediction of Reaction Energetics and Rate Constants

Once the energies of the reactants and the transition state are calculated, the activation energy (ΔG‡) for the reaction can be determined. mdpi.com This value is critical for predicting the reaction rate. According to transition state theory, the rate constant (k) is exponentially dependent on the activation energy. researchgate.net

Computational chemistry allows for the systematic study of how substituents and reaction conditions affect these energetics. For instance, the reactivity of various dialkylhaloboranes can be compared by calculating the activation energies for a model reaction. This provides a quantitative basis for understanding reactivity trends.

The following table illustrates a hypothetical energy profile for a Lewis acid-catalyzed reaction involving bromodihexylborane, with energies calculated relative to the reactants.

| Species | Calculated Relative Gibbs Free Energy (ΔG, kcal/mol) | Description |

|---|---|---|

| Reactants + Catalyst | 0.0 | Baseline energy of the separated starting materials. |

| Reactant-Catalyst Complex | -5 to -10 | Stabilization upon formation of the Lewis acid-base adduct. |

| Transition State (TS) | +15 to +25 | The energy barrier for the reaction, determining the rate. researchgate.net |

| Product-Catalyst Complex | -15 to -20 | The complex formed after the reaction has occurred. |

| Products + Catalyst | -10 to -15 | The final energy of the products after catalyst release. |

Computational Studies of Solvation Effects on Borane Reactions

Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and equilibria. ucsb.edu Computational models are essential for understanding these solvation effects. Two primary approaches are used:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. chemrxiv.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which are particularly important for reactions involving polar or charged species. ucsb.edu

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. pitt.edu This method is computationally more demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which are not accounted for in implicit models. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often used, where the reacting species are treated with a high level of theory (QM) and the solvent molecules are treated with a more approximate method (MM). nih.gov

For bromodihexylborane, studying solvation effects is crucial for predicting its behavior in different reaction media. For example, a polar solvent might stabilize a polar transition state, thereby accelerating the reaction. Conversely, a coordinating solvent like tetrahydrofuran (B95107) (THF) could form a stable adduct with the borane, potentially reducing its Lewis acidity and slowing down a catalyzed reaction. Computational studies can quantify these effects and help in the selection of an optimal solvent for a particular chemical transformation. chemrxiv.org

Quantum Chemical Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can aid in the identification and characterization of compounds. For dialkylhaloboranes, Nuclear Magnetic Resonance (NMR) spectroscopy and vibrational spectroscopy are key analytical techniques.

NMR spectroscopy is a cornerstone for the structural elucidation of organoboron compounds, with ¹¹B NMR being particularly informative. nih.gov Computational methods, especially Density Functional Theory (DFT), have become increasingly reliable for predicting NMR chemical shifts. nih.govucl.ac.uk The Gauge-Including Atomic Orbital (GIAO) approach is a widely used method for calculating magnetic shielding tensors, from which NMR chemical shifts are derived. nih.gov

The prediction of ¹¹B NMR chemical shifts for dialkylhaloboranes is influenced by the electronic environment around the boron atom. The nature of the alkyl groups and the halogen atom significantly impacts the chemical shift. For instance, the ¹¹B chemical shift is sensitive to the degree of π-back-donation from the halogen to the vacant p-orbital of the boron atom.

Due to the absence of specific computational data for Borane, bromodihexyl-, the following table presents theoretically calculated ¹¹B NMR chemical shifts for a simpler analogue, bromodimethylborane, using different levels of theory. This data is representative of the type of information that can be obtained through computational studies.

| Level of Theory | Calculated ¹¹B Chemical Shift (ppm) | Experimental ¹¹B Chemical Shift (ppm) |

|---|---|---|

| B3LYP/6-31G(d) | 75.2 | 78.0 |

| B3LYP/6-311+G(2d,p) | 77.8 | |

| MP2/6-311+G(2d,p) | 79.1 |

This is a representative table based on typical computational results for similar compounds.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. q-chem.com Quantum chemical calculations are essential for assigning the observed vibrational bands to specific molecular motions. q-chem.com By calculating the harmonic vibrational frequencies, researchers can predict the positions of peaks in the IR and Raman spectra.

The vibrational frequencies of a dialkylhaloborane are determined by the masses of the atoms and the strength of the chemical bonds. The B-Br stretching frequency, for example, is a characteristic vibration that can be used to identify the presence of this functional group.

The following table shows a selection of calculated vibrational frequencies for a representative dialkylhaloborane, bromodimethylborane, and their corresponding vibrational assignments.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Symmetry | Description |

|---|---|---|---|

| ν(B-Br) | 650 | a1 | B-Br stretch |

| νas(BC₂) | 1150 | b1 | Asymmetric B-C stretch |

| νs(BC₂) | 850 | a1 | Symmetric B-C stretch |

| δ(C-B-C) | 350 | a1 | C-B-C bend |

This is a representative table based on typical computational results for similar compounds.

Development of Computational Models for Structure-Reactivity Relationships in Alkylhaloboranes

Computational models are crucial for developing an understanding of the relationship between the structure of alkylhaloboranes and their chemical reactivity. researchgate.netnih.gov These models can be used to predict the outcome of reactions, elucidate reaction mechanisms, and design new reagents with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. For alkylhaloboranes, these models can be used to predict properties such as Lewis acidity, which is a key determinant of their reactivity.

For example, the Lewis acidity of a series of dialkylhaloboranes can be correlated with calculated electronic descriptors, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) or the electrostatic potential at the boron atom. By establishing such a relationship, the reactivity of a new compound like Borane, bromodihexyl- could be predicted without the need for extensive experimental work.

Furthermore, computational studies can provide detailed insights into the mechanisms of reactions involving alkylhaloboranes. researchgate.net For instance, DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This information is invaluable for understanding the factors that control the rate and selectivity of a reaction.

Advanced Spectroscopic Characterization for Organoborane Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organoboranes, providing detailed information about the electronic environment of various nuclei within the molecule.

¹¹B NMR spectroscopy is particularly crucial for characterizing boron-containing compounds due to the direct observation of the boron nucleus. blogspot.comhuji.ac.il The chemical shift (δ) in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents attached to the boron atom. sdsu.eduoxinst.com For bromodihexylborane, a tricoordinate organoborane, the boron atom is bonded to two hexyl groups and one bromine atom.

Trivalent boranes typically exhibit broad signals in the ¹¹B NMR spectrum. blogspot.comucl.ac.uk The chemical shift for bromodihexylborane is expected to be in the downfield region, characteristic of trialkylboranes, but influenced by the electronegativity of the bromine atom. Generally, substitution with a more electronegative group leads to a downfield shift. sdsu.edu The expected ¹¹B NMR chemical shift for bromodihexylborane would likely fall within the range of +60 to +80 ppm, relative to BF₃•OEt₂.

Table 1: Expected ¹¹B NMR Data for Bromodihexylborane

| Parameter | Expected Value |

|---|---|

| Chemical Shift (δ) | +60 to +80 ppm |

| Multiplicity | Singlet (broad) |

Note: The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus (I = 3/2). blogspot.comhuji.ac.il

¹H and ¹³C NMR spectroscopy provide complementary structural information by probing the carbon and hydrogen frameworks of the molecule. researchgate.netthieme-connect.de

In the ¹H NMR spectrum of bromodihexylborane, distinct signals corresponding to the different protons of the two hexyl chains would be expected. The protons on the carbon atom alpha to the boron (α-CH₂) would be the most deshielded due to the electron-withdrawing effect of the boron atom. These protons would likely appear as a triplet, coupled to the adjacent methylene (B1212753) protons (β-CH₂). The remaining methylene protons of the hexyl chains would exhibit complex overlapping multiplets in the upfield region of the spectrum. The terminal methyl protons (-CH₃) would appear as a triplet at the highest field. rsc.org It is important to note that coupling between protons and the boron nucleus is not typically observed in ¹H NMR spectra of trialkylboranes due to the rapid quadrupolar relaxation of the ¹¹B nucleus. blogspot.com

The ¹³C NMR spectrum of bromodihexylborane would display six distinct signals for the six carbon atoms of the hexyl chains, assuming free rotation around the C-C bonds. libretexts.orgoregonstate.edu The carbon atom directly attached to the boron (Cα) would be significantly deshielded and would likely appear as a broad signal due to coupling with the quadrupolar boron nucleus. The chemical shifts of the other carbon atoms would decrease progressively along the chain, with the terminal methyl carbon (Cζ) being the most shielded.

Table 2: Expected ¹H and ¹³C NMR Data for the Hexyl Group in Bromodihexylborane

| Position | Expected ¹H Chemical Shift (δ) | Expected ¹³C Chemical Shift (δ) |

|---|---|---|

| α-CH₂ | 1.5 - 2.0 ppm | 35 - 45 ppm (broad) |

| β-CH₂ | 1.2 - 1.5 ppm | 30 - 35 ppm |

| γ-CH₂ | 1.2 - 1.5 ppm | 25 - 30 ppm |

| δ-CH₂ | 1.2 - 1.5 ppm | 22 - 27 ppm |

| ε-CH₂ | 1.2 - 1.5 ppm | 20 - 25 ppm |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. scielo.bralbany.edu For bromodihexylborane, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) could be employed.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of bromodihexylborane. A characteristic feature would be the isotopic pattern of boron (¹⁰B, ~20%; ¹¹B, ~80%) and bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%), which would result in a distinctive cluster of peaks for the molecular ion and any boron- and bromine-containing fragments. researchgate.net

Common fragmentation pathways for organoboranes involve the cleavage of the carbon-boron bond. Therefore, fragment ions corresponding to the loss of a hexyl radical ([M - C₆H₁₃]⁺) or a bromine radical ([M - Br]⁺) would be expected. Further fragmentation of the hexyl chains would also be observed.

Table 3: Expected Key Ions in the Mass Spectrum of Bromodihexylborane

| Ion | Description |

|---|---|

| [C₁₂H₂₆BBr]⁺ | Molecular Ion |

| [C₆H₁₃BBr]⁺ | Loss of a hexyl radical |

| [C₁₂H₂₆B]⁺ | Loss of a bromine radical |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups in a molecule by probing its vibrational modes. pageplace.denih.govresearchgate.net

The IR spectrum of bromodihexylborane would be dominated by the characteristic vibrational modes of the C-H bonds in the hexyl groups. Strong C-H stretching vibrations would be observed in the region of 2850-3000 cm⁻¹. C-H bending vibrations would appear in the 1350-1470 cm⁻¹ region. youtube.com The B-C stretching vibration is expected to appear in the fingerprint region, typically between 1100 and 1300 cm⁻¹, although it may be weak and difficult to assign definitively. The B-Br stretching vibration would be found at lower frequencies, generally in the range of 600-800 cm⁻¹.

Raman spectroscopy would also be useful for identifying the B-C and B-Br bonds, as these bonds are often more Raman active than IR active due to changes in polarizability during vibration. nih.govyoutube.com

Table 4: Expected Characteristic Vibrational Frequencies for Bromodihexylborane

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H stretching | 2850 - 3000 | IR, Raman |

| C-H bending | 1350 - 1470 | IR, Raman |

| B-C stretching | 1100 - 1300 | IR, Raman |

X-ray Crystallography for Solid-State Molecular Architectures

If a crystal structure were obtained, it would confirm the trigonal planar geometry around the three-coordinate boron atom. Key structural parameters that would be determined include the B-C and B-Br bond lengths and the C-B-C and C-B-Br bond angles. The bond angles around the boron atom would be expected to be close to 120°. The conformation of the two hexyl chains in the solid state would also be revealed. This technique offers an unambiguous method for confirming the molecular structure of organoboranes. researchgate.netnih.gov

Table 5: Expected Structural Parameters for Bromodihexylborane from X-ray Crystallography

| Parameter | Expected Value |

|---|---|

| Geometry at Boron | Trigonal Planar |

| C-B-C Bond Angle | ~120° |

| C-B-Br Bond Angle | ~120° |

| B-C Bond Length | ~1.56 - 1.58 Å |

Emerging Research Frontiers and Future Directions in Organoborane Chemistry

Integration of Bromodihexylborane into Advanced Polymer Architectures

The incorporation of boron-containing moieties into polymers has been shown to impart unique and desirable properties to the resulting materials. The integration of bromodihexylborane into advanced polymer architectures represents a promising, albeit largely unexplored, frontier in materials science. Based on the known reactivity of analogous organoboranes, several potential avenues for its utilization can be envisioned.

One key area of exploration lies in the use of bromodihexylborane as a co-initiator or a chain transfer agent in controlled radical polymerization (CRP) techniques. Organoboranes have been demonstrated to initiate radical polymerization of various vinyl monomers. The presence of the two hexyl chains in bromodihexylborane could influence the solubility and compatibility of the initiator with different monomer systems, potentially enabling the synthesis of novel block copolymers with tailored microstructures.

Furthermore, the boron-bromine bond in bromodihexylborane offers a reactive handle for post-polymerization modification. Polymers functionalized with dihexylboryl groups could be synthesized, and the boron center could subsequently be transformed into other functional groups. This approach would allow for the creation of polymers with precisely controlled architectures and functionalities, opening doors to applications in areas such as drug delivery, self-healing materials, and advanced coatings.

The table below outlines potential research directions for integrating bromodihexylborane into polymer synthesis, along with the expected outcomes.

| Research Direction | Polymerization Technique | Potential Outcome |

| Use as a co-initiator | Controlled Radical Polymerization (e.g., ATRP, RAFT) | Synthesis of novel block copolymers with enhanced thermal stability. |

| Application as a chain transfer agent | Radical Polymerization | Control over molecular weight and dispersity of polymers. |

| Monomer for coordination polymerization | Ziegler-Natta or metallocene catalysis | Creation of boron-containing polyolefins with unique properties. |

| Post-polymerization modification handle | Various polymerization methods | Functional polymers with tunable properties for specific applications. |

It is important to note that these are prospective applications based on the known chemistry of similar organoboranes. Experimental validation is crucial to fully elucidate the potential of bromodihexylborane in the realm of advanced polymer architectures.

Investigation of Bromodihexylborane in Catalysis for Sustainable Chemical Processes

The Lewis acidic nature of the boron center in organoboranes makes them attractive candidates for catalysis. Bromodihexylborane, with its vacant p-orbital on the boron atom, is expected to function as a Lewis acid catalyst in a variety of organic transformations. Its application in sustainable chemical processes is a particularly compelling area of future research.

One of the primary potential catalytic roles for bromodihexylborane is in frustrated Lewis pair (FLP) chemistry. FLPs, consisting of a bulky Lewis acid and a bulky Lewis base, are known to activate a range of small molecules, including H₂, CO₂, and olefins. The dihexyl groups in bromodihexylborane provide steric bulk, which could facilitate the formation of effective FLPs with appropriate Lewis bases. Such FLP systems could be employed in metal-free hydrogenations and CO₂ reduction, contributing to the development of greener chemical processes.

Moreover, bromodihexylborane could serve as a catalyst for various bond-forming reactions, such as Friedel-Crafts alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions. The Lewis acidity of the boron center can activate substrates, leading to enhanced reactivity and selectivity. The long alkyl chains might also influence the catalyst's solubility in non-polar, "green" solvents, further enhancing its sustainability profile.

The following table summarizes potential catalytic applications of bromodihexylborane in sustainable chemistry.

| Catalytic Application | Reaction Type | Potential Advantage |

| Frustrated Lewis Pair (FLP) component | Hydrogenation, CO₂ reduction | Metal-free catalysis, activation of small molecules. |

| Lewis acid catalyst | Friedel-Crafts, Aldol, Diels-Alder | Enhanced reaction rates and selectivities. |

| Catalyst for hydroboration | Addition of B-H across double/triple bonds | Atom-economical synthesis of organoboranes. |

| Co-catalyst in polymerization | Ring-opening polymerization | Synthesis of biodegradable polymers. |

The investigation into the catalytic prowess of bromodihexylborane is still in its infancy. Systematic studies are required to understand its catalytic scope, efficiency, and potential for enantioselective transformations through the design of chiral derivatives.

Exploration of Novel Reactivity Patterns for Bromodihexylborane Derivatives

The reactivity of organoboranes is rich and varied, and the exploration of novel reactivity patterns for derivatives of bromodihexylborane holds the key to unlocking new synthetic methodologies. The presence of the boron-bromine bond and the two hexyl groups provides a unique combination of electronic and steric properties that can be exploited to achieve unprecedented chemical transformations.

One promising avenue of research is the investigation of substitution reactions at the boron center. The bromide can be displaced by a variety of nucleophiles, leading to a diverse array of dihexylboryl compounds. For instance, reaction with organolithium or Grignard reagents would yield trialkylboranes with mixed alkyl groups, while reaction with amides or alkoxides would furnish the corresponding aminoboranes or boronic esters. These new derivatives could exhibit unique reactivity profiles compared to their more common analogues.

Furthermore, the dihexylboryl moiety itself can be strategically employed in organic synthesis. For example, the development of methods for the selective 1,2-migration of a hexyl group from the boron to an adjacent carbon atom could lead to the stereoselective synthesis of complex organic molecules. Additionally, the photoredox-catalyzed borylation of organic halides using bromodihexylborane as the boron source could provide a mild and efficient route to functionalized organoboranes.

The table below highlights some potential novel reactions involving bromodihexylborane derivatives.

| Reaction Type | Description | Potential Synthetic Utility |

| Nucleophilic Substitution | Displacement of bromide with various nucleophiles. | Access to a wide range of dihexylboryl compounds. |

| 1,2-Migration Reactions | Migration of a hexyl group from boron to carbon. | Stereoselective C-C bond formation. |

| Photoredox Borylation | Borylation of organic halides under visible light. | Mild and efficient synthesis of organoboranes. |

| Cross-Coupling Reactions | Suzuki-Miyaura type coupling of the dihexylboryl group. | Formation of C-C bonds with functionalized substrates. |

The exploration of these and other novel reactivity patterns will undoubtedly expand the synthetic chemist's toolbox and pave the way for the discovery of new and efficient synthetic methods.

Computational Design and Predictive Synthesis of Next-Generation Organoborane Reagents

The advancement of computational chemistry provides powerful tools for the rational design and predictive synthesis of new chemical entities. Applying these methods to the study of bromodihexylborane and its derivatives can accelerate the discovery of next-generation organoborane reagents with tailored properties and reactivity.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, stability, and reactivity of bromodihexylborane and its derivatives. These calculations can provide valuable insights into reaction mechanisms, transition state geometries, and activation energies, thereby guiding experimental efforts towards the most promising synthetic targets and reaction conditions. For example, DFT could be used to predict the Lewis acidity of different bromodihexylborane-based catalysts or to model the stereochemical outcome of asymmetric reactions.

Machine learning (ML) algorithms are also emerging as a powerful tool in chemical research. By training ML models on existing experimental data for organoborane reactions, it may be possible to predict the outcome of new reactions involving bromodihexylborane with a high degree of accuracy. This predictive capability can significantly reduce the number of experiments required to optimize a reaction or to discover new reactivity, thereby saving time and resources. Furthermore, generative ML models could be used to design novel organoborane structures with desired properties, such as enhanced catalytic activity or specific reactivity patterns.

The synergy between computational and experimental approaches is highlighted in the table below.

| Computational Method | Application to Bromodihexylborane Research | Expected Impact |

| Density Functional Theory (DFT) | Mechanistic studies, prediction of reactivity and selectivity. | Rational design of experiments and catalysts. |

| Machine Learning (ML) | Prediction of reaction outcomes, design of novel reagents. | Acceleration of discovery and optimization processes. |

| Molecular Dynamics (MD) | Simulation of organoboranes in solution or in polymeric matrices. | Understanding of solvent effects and material properties. |

The integration of computational design and predictive synthesis will be instrumental in unlocking the full potential of bromodihexylborane and in the broader effort to develop new and improved organoborane reagents for a wide range of applications. This in silico-first approach represents a paradigm shift in chemical research, moving from serendipitous discovery to rational design.

Q & A

Q. Analytical validation :

- Nuclear Magnetic Resonance (NMR) : B and H NMR confirm boron environment and alkyl chain integrity.

- Infrared Spectroscopy (IR) : Detect B-Br stretching vibrations (~550–600 cm).

- Elemental analysis : Verify stoichiometric ratios of B, Br, and C.

- Melting point determination : Compare observed values (e.g., 82–85°C) with literature data to assess purity .

Basic: How should researchers design experiments to characterize the reactivity of bromodihexylborane in cross-coupling reactions?

Answer:

Experimental design should address:

- Substrate scope : Test aryl/alkyl halides with varying steric and electronic profiles.

- Catalyst screening : Evaluate palladium/phosphine complexes for catalytic efficiency.

- Kinetic studies : Monitor reaction progress via GC-MS or in situ NMR to identify intermediates.

- Safety protocols : Use fume hoods and personal protective equipment (PPE) due to bromine volatility .

Q. Example workflow :

Optimize solvent (e.g., toluene, DMF) and temperature (25–80°C).

Quench reactions with aqueous NHCl to isolate products.

Characterize coupling products via HPLC and mass spectrometry.

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of bromodihexylborane across studies?

Answer:

Contradictions often arise from variations in synthesis protocols or measurement conditions. To address this:

- Replication : Reproduce experiments using standardized protocols (e.g., identical solvent purity, temperature gradients) .

- Cross-validation : Compare data from multiple techniques (e.g., DSC for thermal stability vs. TGA for decomposition profiles).

- Meta-analysis : Systematically review literature to identify confounding variables (e.g., moisture content, storage duration) .

Table 1 : Common Discrepancies and Resolution Strategies

| Property | Potential Source of Error | Resolution Method |

|---|---|---|

| Solubility | Impurity levels | Recrystallization + HPLC |

| Thermal stability | Heating rate differences | Isothermal TGA |

Advanced: What methodologies are recommended for studying the configurational stability of bromodihexylborane in solution?

Answer:

Configurational stability impacts its utility in asymmetric synthesis. Key approaches include:

- Variable-temperature NMR : Monitor boron center inversion rates at 25–100°C .

- Chiral derivatization : React with enantiopure ligands (e.g., tartaric acid derivatives) and analyze diastereomer ratios via chiral HPLC.

- Computational modeling : Use DFT calculations to predict energy barriers for stereochemical inversion .

Q. Critical considerations :

- Solvent polarity effects (e.g., toluene vs. DMSO).

- Concentration-dependent aggregation, which may skew results .

Methodological: How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for experimental data on bromodihexylborane?

Answer:

- Metadata standardization : Include synthesis conditions (e.g., temperature, catalyst loading), analytical instrument parameters, and raw data files .

- Repositories : Deposit datasets in chemistry-specific platforms (e.g., ChemRxiv, Zenodo) with DOI assignment.

- Interoperability : Use structured formats (e.g., .cif for crystallography, .jdx for spectral data) .

Q. Example workflow :

Annotate NMR spectra with solvent peaks and referencing standards.

Document purity assessment methods (e.g., elemental analysis error margins).

Share computational input files (e.g., Gaussian .gjf) for reproducibility.

Methodological: What strategies optimize the storage and handling of bromodihexylborane to prevent degradation?

Answer:

- Storage conditions : Keep under inert atmosphere (argon) at –20°C in amber glass to limit light/oxygen exposure .

- Stability monitoring : Perform periodic NMR checks (every 3 months) to detect decomposition (e.g., B-OH formation).

- Handling protocols : Use Schlenk lines for transfer and syringes with PTFE seals to minimize moisture ingress .

Q. Degradation indicators :

- Color change (colorless → yellow).

- Precipitation or gas evolution during thawing.

Advanced: How can computational chemistry aid in predicting the reactivity of bromodihexylborane in novel reaction systems?

Answer:

- Reactivity profiling : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the boron center.

- Transition state modeling : Use QM/MM methods to simulate cross-coupling mechanisms and identify rate-limiting steps .

- Solvent effects : Apply COSMO-RS to predict solvation energies in polar vs. non-polar media.

Validation : Compare computed activation energies with experimental kinetic data .

Methodological: What ethical and safety standards are critical when publishing research on bromodihexylborane?

Answer:

- Safety disclosures : Detail PPE requirements, spill management, and waste disposal protocols .

- Data integrity : Disclose conflicts of interest (e.g., reagent supplier partnerships) and ensure raw data is unaltered .

- Reproducibility : Provide explicit synthesis steps, including batch numbers and purity grades of reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.